1-(Methylthio)-4-(2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylthio)-4-(2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methylthio group and a trichloroethyl group attached to an ethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylthio)-4-(2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl)benzene typically involves multiple steps:
Formation of the Ethoxyphenyl Moiety: This can be achieved by reacting phenol with ethyl bromide in the presence of a base like potassium carbonate.
Introduction of the Trichloroethyl Group: The ethoxyphenyl compound can be reacted with trichloroacetaldehyde under acidic conditions to form the trichloroethyl derivative.
Attachment of the Methylthio Group: Finally, the trichloroethyl derivative can be reacted with methylthiol in the presence of a suitable catalyst to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(Methylthio)-4-(2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents
Properties
CAS No. |
34197-17-6 |
---|---|
Molecular Formula |
C17H17Cl3OS |
Molecular Weight |
375.7 g/mol |
IUPAC Name |
1-ethoxy-4-[2,2,2-trichloro-1-(4-methylsulfanylphenyl)ethyl]benzene |
InChI |
InChI=1S/C17H17Cl3OS/c1-3-21-14-8-4-12(5-9-14)16(17(18,19)20)13-6-10-15(22-2)11-7-13/h4-11,16H,3H2,1-2H3 |
InChI Key |
MWSZWDFHIDWNEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)SC)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.